molecular formula C5H10N2O B4444233 1-Cyclopropyl-3-methylurea

1-Cyclopropyl-3-methylurea

Cat. No.: B4444233
M. Wt: 114.15 g/mol
InChI Key: WIWZBGUEDUUYBD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methylurea is a urea derivative characterized by a cyclopropyl group attached to the urea backbone and a methyl substituent on the nitrogen atom. Ureas are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capabilities and structural versatility. The cyclopropyl group is known to enhance metabolic stability in drug candidates, while the methyl substituent may influence solubility and reactivity .

Properties

IUPAC Name

1-cyclopropyl-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-6-5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWZBGUEDUUYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-methylurea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Cyclopropylcarbamic acid derivatives.

    Reduction: Cyclopropylmethylamine.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Cyclopropyl-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-methylurea involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity to target proteins or enzymes. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The cyclohexyl and diisobutyl groups in 3-cyclohexyl-1,1-diisobutylurea introduce significant bulk, likely reducing solubility but enhancing thermal stability. In contrast, the cyclopropyl group in This compound offers rigidity without excessive steric hindrance .
  • Electronic Effects: The dimethylamino group in 3-[3-(dimethylamino)propyl]-1-phenylurea may enhance solubility and enable hydrogen-bonding interactions, making it suitable for biological applications .

Critical Analysis and Knowledge Gaps

While This compound shares functional groups with the compared compounds, its unique structure warrants further investigation into:

  • Synthetic Routes : Optimal methods for introducing the cyclopropyl group while retaining urea reactivity.
  • Toxicity Profile : Comparative studies with phenyl- and cyclohexyl-substituted ureas to assess environmental and health risks.
  • Biological Activity : Screening for antimicrobial or enzyme-inhibitory properties, building on trends observed in phenylurea derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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